Calcitriol Impurities A
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Overview
Description
Calcitriol Impurities A, also known as trans-Calcitriol, is a specific impurity found in calcitriol, the active form of vitamin D3. Calcitriol is crucial for calcium and phosphate homeostasis in the body and is used to treat conditions like hyperparathyroidism and metabolic bone disease. Impurities in calcitriol, such as this compound, are important to identify and quantify to ensure the safety and efficacy of pharmaceutical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Calcitriol Impurities A involves multiple steps, starting from the precursor compounds. One common method involves the selective hydroxylation of alfacalcidol using peroxygenase enzymes. This enzymatic reaction is highly selective and yields a high percentage of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar enzymatic methods. The process is optimized for high yield and purity, ensuring that the impurity can be effectively separated and quantified from the main product .
Chemical Reactions Analysis
Types of Reactions: Calcitriol Impurities A undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form different oxidation states.
Reduction: The double bonds in the structure can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield saturated hydrocarbons .
Scientific Research Applications
Calcitriol Impurities A has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in the development and quality control of calcitriol-based medications
Biological Studies: Helps in understanding the metabolism and biological effects of calcitriol and its impurities.
Medical Research: Investigated for its potential effects on calcium and phosphate homeostasis and its role in treating bone diseases.
Industrial Applications: Used in the synthesis of other vitamin D analogs and derivatives.
Mechanism of Action
The mechanism of action of Calcitriol Impurities A involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, it modulates the transcription of various genes involved in calcium and phosphate homeostasis. This interaction affects the absorption of calcium and phosphate from the gastrointestinal tract, reabsorption in the kidneys, and release from bones .
Comparison with Similar Compounds
Calcitriol: The active form of vitamin D3, used in the treatment of various bone diseases.
Calcifediol: The immediate precursor of calcitriol, also involved in calcium and phosphate homeostasis.
Alfacalcidol: A synthetic analog of vitamin D, used in the treatment of bone disorders
Uniqueness: Calcitriol Impurities A is unique due to its specific structure and the role it plays as an impurity in calcitriol. Its identification and quantification are crucial for ensuring the safety and efficacy of calcitriol-based medications .
Properties
IUPAC Name |
(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11+/t18?,22-,23-,24+,25+,27-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRQFYUYWCNGIN-JJKANWFQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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